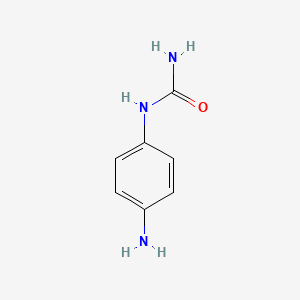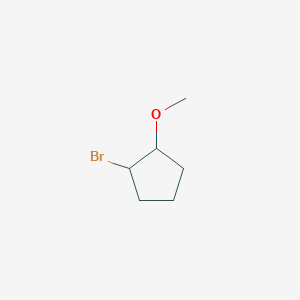![molecular formula C8H18O3S2 B1268351 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol CAS No. 7426-02-0](/img/structure/B1268351.png)
2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organosulfur compounds often involves multistep reactions, starting from simple sulfur-containing molecules. For instance, the synthesis of 1-(4-Methoxyphenyl)-2-((5-(1-(Naphthalene-1-Yloxy)Ethyl)-[1,3,4]-Oxadiazol-2-Yl)Sulfanyl)Ethanoe, a novel heterocyclic compound, was achieved using a standard method, indicating the potential synthesis pathway for similar complex molecules (C. Shruthi et al., 2019).
Molecular Structure Analysis
The molecular structure of organosulfur compounds can be elucidated using techniques such as single crystal XRD and FTIR spectrum. For example, the crystal structure of certain sulfanyl ethanones revealed their crystallization in specific crystal systems, providing insights into the potential structure of 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol (C. Shruthi et al., 2019).
Chemical Reactions and Properties
Organosulfur compounds participate in various chemical reactions, such as the formation of cyclic structures through reactions with nitrogen-containing agents, indicating the reactivity of sulfur atoms in forming diverse structures (L. S. Kosolapova et al., 2013). Additionally, sulfur nucleophiles can undergo asymmetric ring openings, suggesting potential chemical reactions for our compound of interest (P. Leong, M. Lautens, 2004).
Physical Properties Analysis
The physical properties of organosulfur compounds, such as their optical and thermal properties, are crucial for their applications. For instance, the optical transparency and thermal stability of certain heterocyclic compounds provide a basis for understanding the physical properties of similar molecules (C. Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties of organosulfur compounds, including their reactivity and stability, are influenced by their molecular structure. The synthesis and reactivity studies of compounds like 1,1,1-tris(hydroxymethyl)ethane in copper-catalyzed cross-coupling reactions demonstrate the versatility and reactivity of sulfur-containing compounds (Yao‐Jung Chen, Hsin-Hung Chen, 2006).
科学的研究の応用
Crystallography and Molecular Structure
- The molecule 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, closely related to the compound , has been crystallized, and its structure has been extensively studied. This provides insights into the molecular interactions and network structure formation relevant to similar compounds (Lennartson & McKenzie, 2011).
Chemical Reactions and Transformations
- The reactivity of related sulfanyl compounds with 2-aminoethanol has been explored, demonstrating the potential for chemical transformations involving cleavage and formation of sulfide bonds (Timokhina & Kanitskaya, 2009).
- Studies on the oxidation of β-hydroxy-sulfides have shown the potential for obtaining sulfoxides and ketones through oxidative processes, highlighting the versatility of such compounds in chemical synthesis (Donnici, Guimarães, & de Melo, 2003).
Synthesis and Characterization
- Novel heterocyclic compounds, structurally related to the target compound, have been synthesized, characterized, and analyzed for their optical and thermal properties (Shruthi et al., 2019).
- The development of a methodology for the synthesis of 2-sulfanyl-1,2-dihydro-naphthalen-1-ols, utilizing rhodium catalysis, illustrates the applicability of sulfanyl compounds in complex organic syntheses (Leong & Lautens, 2004).
Pharmacological and Biological Applications
- The synthesis and antiprotozoal activity of novel benzimidazole derivatives, which include structural elements similar to the target compound, have been explored, indicating potential applications in medicinal chemistry (Pérez‐Villanueva et al., 2013).
Advanced Material Science
- A study on the protection of hydroxyl groups using novel hybrid hydroxy-protecting groups derived from similar sulfanyl compounds showcases their utility in material science (Wu, Shull, & Koreeda, 1996).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLONGMLAHNVOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCOCCSCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341013 |
Source


|
| Record name | AG-G-95093 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol | |
CAS RN |
7426-02-0 |
Source


|
| Record name | AG-G-95093 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














